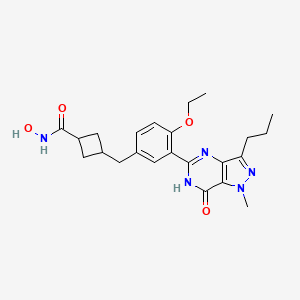

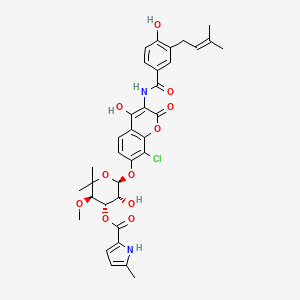

![molecular formula C22H22N6O B606800 (4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One CAS No. 1884712-47-3](/img/structure/B606800.png)

(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule. It contains several functional groups including a benzodiazepine ring, a pyrazole ring, and an indazole ring . It has been studied for its potential inhibitory effects on certain pathways in clinically related leukemia cell lines .

Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple rings and functional groups . It has been characterized by various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, although specific reactions are not detailed in the available literature. It is known to form complexes with certain proteins, such as the EGFR kinase domain .Aplicaciones Científicas De Investigación

Application 1: Antileishmanial and Antimalarial Activities

- Methods of Application or Experimental Procedures: The compound was synthesized and its structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques. Its antileishmanial activity was evaluated in vitro against a clinical isolate of Leishmania aethiopica, and its antimalarial activity was evaluated in vivo in Plasmodium berghei infected mice .

- Results or Outcomes: The compound displayed superior antipromastigote activity (IC50 = 0.018), which was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047). Furthermore, it showed inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .

Application 2: Antifungal Activity

- Methods of Application or Experimental Procedures: The compound was synthesized and its structure was verified using various spectroscopic techniques. Its antifungal activity was evaluated in vitro against a variety of fungal strains .

- Results or Outcomes: The compound displayed promising antifungal activity. The study suggested that the presence of the indazole ring and the electropositivity of the benzene ring were beneficial for the antifungal activity .

Application 3: Antimicrobial Activity

- Methods of Application or Experimental Procedures: The compound was synthesized and its structure was verified using various spectroscopic techniques. Its antimicrobial activity was evaluated in vitro against a variety of bacterial and fungal strains .

- Results or Outcomes: The compound displayed promising antimicrobial activity. The study suggested that the presence of the indazole ring and the electropositivity of the benzene ring were beneficial for the antimicrobial activity .

Propiedades

IUPAC Name |

(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTKDWYIRJGJCA-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

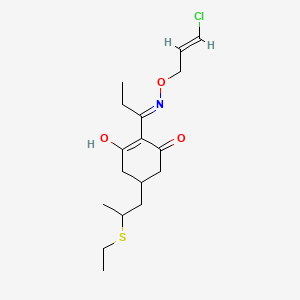

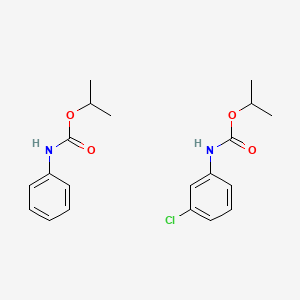

![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)

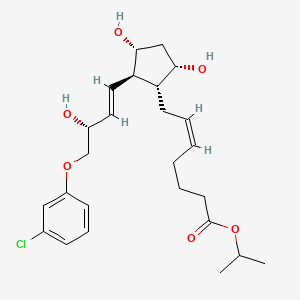

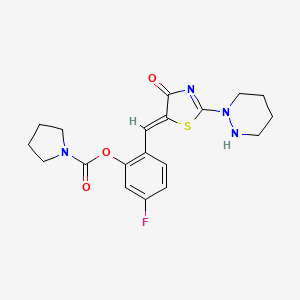

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)